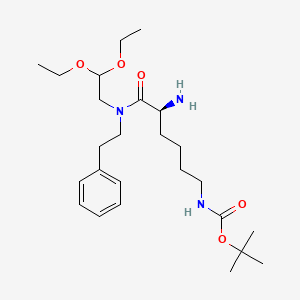![molecular formula C12H17FN2 B3092043 (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine CAS No. 1222710-09-9](/img/structure/B3092043.png)
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine
Vue d'ensemble
Description
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine, also known as (3R)-FPMPA, is a small molecule that has been studied for its various biochemical and physiological effects. It is an aryl-substituted piperidine derivative that has been found to have a variety of applications in scientific research.
Mécanisme D'action
(3R)-FPMPA has been found to act as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). It has been found to inhibit the activity of MAO by binding to the active site of the enzyme and preventing the oxidation of monoamines. It has also been found to inhibit the activity of AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
(3R)-FPMPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibition of MAO activity has been found to result in increased levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to a variety of psychological and physiological effects. Inhibition of AChE activity has been found to result in increased levels of acetylcholine in the brain, which can lead to a variety of effects on memory, learning, and other cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-FPMPA has been found to have several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Another advantage is that it is a relatively selective inhibitor of MAO and AChE, meaning that it has fewer off-target effects than other MAO and AChE inhibitors. A limitation is that it is not as potent as other MAO and AChE inhibitors, meaning that higher concentrations may be required to achieve the desired effect.
Orientations Futures
There are a variety of potential future directions for the study of (3R)-FPMPA. These include further research into its mechanism of action and its biochemical and physiological effects, as well as research into its potential therapeutic applications for the treatment of various neurological and psychiatric disorders. Additionally, further research into its potential use as a drug delivery system for other drugs could lead to new and improved treatments for various diseases. Finally, research into its potential use as a tool for studying the regulation of gene expression could lead to new insights into the mechanisms of gene regulation.
Applications De Recherche Scientifique
(3R)-FPMPA has been studied for its various applications in scientific research. It has been found to be useful for the study of the enzyme monoamine oxidase (MAO) and its inhibitors, as well as for the study of the enzyme acetylcholinesterase (AChE) and its inhibitors. It has also been used in the study of the regulation of gene expression and in the study of the effects of drugs on the central nervous system.
Propriétés
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGICMVQPPCKCW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B3091977.png)
![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)
![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)

![tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3092010.png)





![(3R)-1-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3092035.png)
![(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092049.png)
![(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092054.png)